molecular formula C12H14BrNO3S B3036345 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone CAS No. 339107-11-8

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone

Cat. No.: B3036345
CAS No.: 339107-11-8
M. Wt: 332.22 g/mol
InChI Key: JRBIWWYDKDXKPN-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone is an organic compound with the molecular formula C12H14BrNO3S It is characterized by the presence of a bromophenyl group, a sulfinyl group, and a morpholino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone typically involves the reaction of 4-bromobenzene sulfinyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone.

    Reduction: 2-[(Phenyl)sulfinyl]-1-morpholino-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The bromophenyl group may enhance the compound’s binding affinity to certain targets through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfinyl]-1-morpholino-1-ethanone
  • 2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone
  • 2-[(4-Methylphenyl)sulfinyl]-1-morpholino-1-ethanone

Uniqueness

2-[(4-Bromophenyl)sulfinyl]-1-morpholino-1-ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBIWWYDKDXKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213185
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339107-11-8
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339107-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Bromophenyl)sulfinyl]-1-(4-morpholinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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